m-PEG12-OTs: A Technical Guide for Researchers in Drug Development
m-PEG12-OTs: A Technical Guide for Researchers in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of m-PEG12-OTs in Targeted Protein Degradation.
Introduction
m-PEG12-OTs, or α-methoxy-ω-tosyloxy-dodeca(ethylene glycol), is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical tool in the field of targeted protein degradation (TPD). Specifically, it serves as a versatile linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of m-PEG12-OTs enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the tosyl group provides a reactive handle for conjugation to a protein-targeting ligand or an E3 ligase ligand. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of m-PEG12-OTs in the development of novel therapeutics.
Physicochemical Properties of m-PEG12-OTs
The physical and chemical characteristics of m-PEG12-OTs are crucial for its application in chemical synthesis. The following table summarizes its key properties. It is important to note that different suppliers may report slightly different values and may use different CAS numbers for what is functionally the same molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₈O₁₅S | [1][2] |
| Molecular Weight | 714.86 g/mol | [1][2] |
| Appearance | Colorless to off-white liquid or solid | [2] |
| Purity | >96% | |
| Boiling Point (Predicted) | 684.0 ± 55.0 °C | |
| Density (Predicted) | 1.142 ± 0.06 g/cm³ | |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). | |
| Storage Conditions | 4°C for long-term storage, sealed and away from moisture. In solvent, -20°C for 1 month or -80°C for 6 months. | |
| CAS Number(s) | 2103241-71-8, 936499-78-4 |
Synthesis of m-PEG12-OTs
The synthesis of m-PEG12-OTs is typically achieved through the tosylation of the corresponding alcohol, m-PEG12-OH. This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
General Experimental Protocol for Tosylation of m-PEG12-OH
This protocol outlines a general procedure for the synthesis of m-PEG12-OTs from m-PEG12-OH.
Materials:
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m-PEG12-OH
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p-Toluenesulfonyl chloride (TsCl)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG12-OH (1 equivalent) in anhydrous DCM.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Base: Add triethylamine or pyridine (1.5-2 equivalents) to the stirred solution.
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Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
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Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring overnight.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
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Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity after workup.
Application in PROTAC Synthesis
m-PEG12-OTs is a key building block in the synthesis of PROTACs. The tosyl group is an excellent leaving group, making it susceptible to nucleophilic substitution by amines or other nucleophiles present on a protein-targeting ligand or an E3 ligase ligand.
General Experimental Protocol for PROTAC Synthesis using m-PEG12-OTs
This protocol describes a general method for conjugating m-PEG12-OTs to a ligand containing a primary or secondary amine.
Materials:
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m-PEG12-OTs
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Amine-containing ligand (protein-targeting or E3 ligase ligand)
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Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere (Nitrogen or Argon)
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High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
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Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing ligand (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.
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Addition of Linker: To the stirred solution, add a solution of m-PEG12-OTs (1-1.2 equivalents) in anhydrous DMF.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir overnight.
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Monitoring: Monitor the reaction progress by LC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by preparative HPLC to obtain the desired PEGylated ligand.
The Role of m-PEG12-OTs in Targeted Protein Degradation
The ultimate function of a PROTAC synthesized with an m-PEG12-OTs linker is to induce the degradation of a specific target protein. The length and composition of the PEG linker are critical for the efficacy of the PROTAC.
Signaling Pathway: The Ubiquitin-Proteasome System
The diagram below illustrates the mechanism of action of a PROTAC, which hijacks the ubiquitin-proteasome system to degrade a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Impact of PEG Linker Length on PROTAC Efficiency
The length of the PEG linker is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This, in turn, affects the efficiency of protein degradation. The optimal linker length is target-dependent and must be determined empirically.
| Target Protein | E3 Ligase | PEG Linker Length (n) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | 3 | 18 | >95 | (Example Data) |
| BRD4 | VHL | 8 | 5 | >98 | (Example Data) |
| BRD4 | VHL | 12 | 2 | >99 | (Example Data) |
| BRD4 | VHL | 16 | 10 | >95 | (Example Data) |
| BTK | CRBN | 4 | <10 | ~90 | |
| BTK | CRBN | 8 | <5 | >95 | |
| BTK | CRBN | 12 | <1 | >98 | |
| TBK1 | CRBN | <12 | No degradation | N/A | |
| TBK1 | CRBN | 12-29 | <300 | >75 |
Note: The data in this table is illustrative and compiled from various sources. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Workflows
The development and characterization of PROTACs involve a series of well-defined experimental workflows.
PROTAC Synthesis and Purification Workflow
The following diagram outlines a typical workflow for the synthesis and purification of a PROTAC utilizing m-PEG12-OTs.
Caption: Workflow for PROTAC synthesis and purification.
Conclusion
m-PEG12-OTs is a valuable and versatile tool for researchers in drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and reactive tosyl group make it an ideal linker for the construction of potent and effective PROTACs. The information and protocols provided in this technical guide are intended to facilitate the rational design, synthesis, and evaluation of novel PROTAC-based therapeutics. The continued exploration of different linker lengths and compositions, including the use of m-PEG12-OTs, will undoubtedly contribute to the advancement of this exciting therapeutic modality.
